1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-4-5-10(9-17)13(18)15-14-11-6-2-3-7-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXKLHSEFPRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation.
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β. It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition.
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β. These kinases are responsible for the phosphorylation of PTEN, a tumor suppressor protein. By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially influencing the pathways related to tumor suppression.
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively, suggesting that it may have favorable bioavailability.
Biological Activity
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 343.5 g/mol
- CAS Number : 1060164-51-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It features a piperidine moiety known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The methylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective dose ranges .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds within this class have shown strong inhibition against AChE, which is crucial for treating neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest potential anticancer activities:
- Cell Growth Inhibition : Similar compounds have been observed to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. IC50 values in these studies ranged from 7.9 to 92 µM .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized piperidine derivatives, including those structurally related to our compound. The results indicated that several derivatives exhibited strong urease inhibition and good binding affinity to bovine serum albumin (BSA), suggesting their potential as therapeutic agents .
- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed various interactions with amino acids in target enzymes, further elucidating the mechanism behind their biological activity .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The tetrahydrobenzo[c]isoxazole core in the target compound differs from sulfur-based heterocycles (e.g., tetrahydrobenzo[b]thiophene ) found in analogs such as 4-methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-benzenesulfonamide .
- Metabolic Stability : Oxygen-containing heterocycles like isoxazole are generally less prone to oxidative metabolism than thiophenes, which may improve pharmacokinetics .
Substituent Analysis
- Methylsulfonyl Group: The target compound’s piperidine-3-carboxamide with a methylsulfonyl group contrasts with analogs featuring benzenesulfonamide () or cyano/ethyl carboxylate substituents (). The methylsulfonyl group may enhance solubility and reduce off-target interactions compared to bulkier aromatic sulfonamides .
- Carboxamide Linkage : Unlike sulfonamide-linked compounds (e.g., ), the carboxamide in the target compound could offer distinct hydrogen-bonding interactions, influencing selectivity for biological targets .
Functional Group Positioning
- Tetrahydrobenzo[d]isoxazole-3-carbaldehyde (CAS 1018584-77-4) shares the isoxazole core but lacks the piperidine-carboxamide chain, serving as a synthetic precursor rather than a bioactive molecule .
- 2-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS 1374543-60-8) features a methylsulfonyl-piperazine group but on a pyridazinone scaffold, highlighting divergent applications in drug design .
Data Table: Structural and Functional Comparison
Key Research Findings and Hypotheses
- Target Selectivity : The isoxazole core may confer selectivity for oxygen-sensitive targets (e.g., cyclooxygenase isoforms) over sulfur-dependent enzymes .
- Solubility Advantages: Methylsulfonyl groups generally improve aqueous solubility compared to ethyl carboxylates or cyano groups, as seen in compounds .
- Synthetic Accessibility : The carbaldehyde derivative (CAS 1018584-77-4) suggests feasible routes to modify the isoxazole core for structure-activity relationship (SAR) studies .
Preparation Methods
Synthetic Routes for 1-(Methylsulfonyl)-N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)Piperidine-3-Carboxamide
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-amine : A fused bicyclic isoxazole-amine.
- 1-(Methylsulfonyl)piperidine-3-carboxylic acid : A piperidine derivative functionalized with a sulfonamide and carboxylic acid group.
Coupling these fragments via amide bond formation constitutes the final step.
Synthesis of 4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-Amine
Cyclization of Cyclohexenone Oxime
Tetrahydrobenzoisoxazole derivatives are typically synthesized via cyclization of ketoximes. For example, cyclohexenone reacts with hydroxylamine hydrochloride to form cyclohexenone oxime, which undergoes acid-catalyzed cyclization to yield the tetrahydrobenzoisoxazole core. Subsequent nitration and reduction could introduce the amine group at position 3, though specific conditions for this transformation require optimization.
Alternative Route: [3+2] Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, participate in 1,3-dipolar cycloadditions with cyclic enol ethers to form isoxazolines. Hydrogenation of the isoxazoline ring could yield the tetrahydrobenzoisoxazole scaffold. However, regioselectivity and functional group compatibility must be carefully controlled.
Synthesis of 1-(Methylsulfonyl)Piperidine-3-Carboxylic Acid
Starting from Nipecotic Acid
Nipecotic acid (piperidine-3-carboxylic acid) serves as a practical starting material. The amine group is protected via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step affords 1-(methylsulfonyl)piperidine-3-carboxylic acid in high yield.
Reaction Conditions :
- Solvent : Dichloromethane or THF.
- Temperature : 0°C to room temperature.
- Base : Triethylamine (2 equiv).
- Yield : >85% (estimated based on analogous sulfonylation reactions).
Alternative Functionalization Strategies
Direct sulfonylation of piperidine-3-carboxylic acid methyl ester followed by saponification offers an alternative pathway. However, ester hydrolysis under basic conditions may necessitate careful pH control to avoid decomposition.
Amide Coupling Reaction
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling reagents such as HATU or EDCl facilitate amide bond formation under milder conditions.
Coupling with Tetrahydrobenzoisoxazol-3-Amine
Activated 1-(methylsulfonyl)piperidine-3-carboxylic acid reacts with 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine in the presence of a base (e.g., DIPEA) to form the target carboxamide.
Optimized Conditions :
Analytical Characterization
Spectral Data
While direct spectral data for the target compound are unavailable in the provided sources, analogous compounds offer predictive insights:
Optimization Strategies
Comparative Analysis of Methodologies
| Step | Method A (Acyl Chloride) | Method B (Coupling Reagent) |
|---|---|---|
| Activation Efficiency | High (near-quantitative) | Moderate (80–90%) |
| Byproducts | HCl gas | Urea derivatives |
| Cost | Low | High |
| Scalability | Excellent | Moderate |
Method A is preferred for industrial-scale synthesis due to lower reagent costs and simpler workup.
Applications in Pharmaceutical Research
Although the biological activity of this specific compound remains unelucidated, structural analogs demonstrate antimicrobial and anticancer properties. The methylsulfonyl group enhances metabolic stability, while the tetrahydrobenzoisoxazole moiety may modulate target binding affinity.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide with high purity?
Methodological Answer:
Synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring under controlled pH (e.g., using sodium hydroxide for hydrolysis) to avoid side reactions .
- Amide Coupling : Activating the carboxyl group (e.g., via HATU/DMAP) for nucleophilic attack by the tetrahydrobenzoisoxazole amine .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound (>95% purity) .
Critical Parameters : - Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Avoid high temperatures (>60°C) to prevent degradation of the isoxazole ring .
Advanced: How can computational methods optimize the synthesis and predict reactivity of derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents (e.g., DMF or methanol) and catalysts .
- Docking Studies : Screen derivatives for target binding (e.g., kinases or GPCRs) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include δ 3.2–3.5 ppm (piperidine CH2), δ 4.6 ppm (isoxazole CH), and δ 2.9 ppm (SO2CH3) .
- ¹³C NMR : Confirm the carboxamide carbonyl at ~170 ppm and sulfonyl carbon at ~55 ppm .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 394.1 (calculated for C₁₆H₂₀N₃O₄S) .
Advanced: How to resolve contradictory bioactivity data across assays?
Methodological Answer:
- Dose-Response Refinement : Perform 8-point dilution series (1 nM–100 μM) in triplicate to rule out false positives from off-target effects .
- Orthogonal Assays : Pair enzymatic inhibition assays (e.g., fluorescence-based kinase assays) with cellular viability tests (MTT or ATP-lite) to validate target specificity .
- Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., hydrolysis of the sulfonyl group under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
